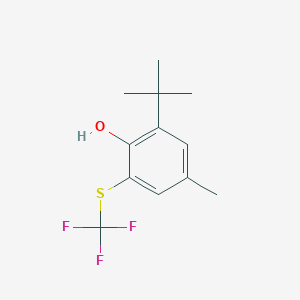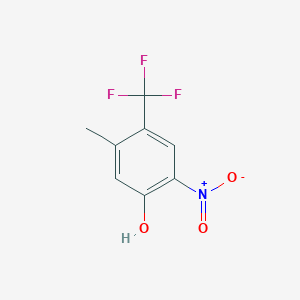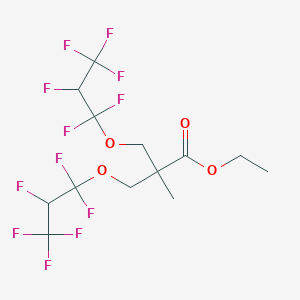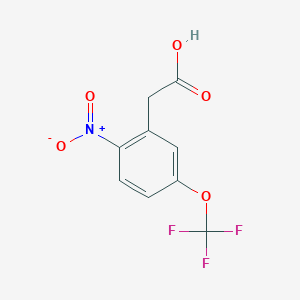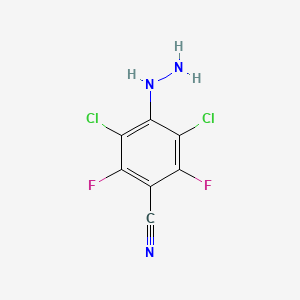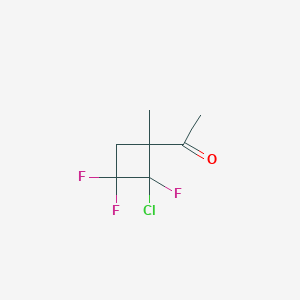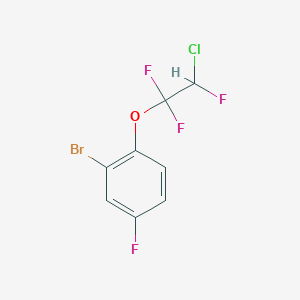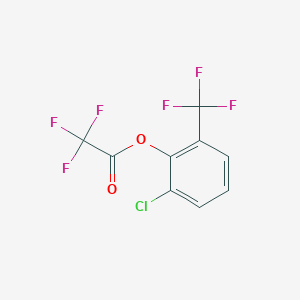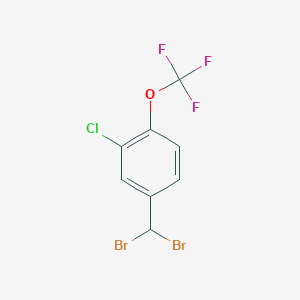
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.
Aplicaciones Científicas De Investigación
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.
Mecanismo De Acción
The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.
Biochemical and Physiological Effects
Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.
Direcciones Futuras
The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.
Métodos De Síntesis
4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is synthesized through a two-step process. The first step involves the reaction of p-bromo-o-chlorobenzene (p-BCB) with trimethylsulfonium iodide (TMSI) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction produces the intermediate 4-bromomethyl-2-chloro-(trifluoromethoxy)benzene (4-BMCTFMB). The second step involves the reaction of 4-BMCTFMB with bromine in acetonitrile (MeCN) to produce the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%.
Propiedades
IUPAC Name |
2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTXVITABOCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

